3-(1H-indol-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)prop-2-en-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety connected to a propenol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)prop-2-en-1-ol typically involves the reaction of indole with propenal under specific conditions. One common method is the condensation reaction between indole and propenal in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of 3-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzymes like monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The compound’s effects on cellular pathways and gene expression are also areas of active research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness
3-(1H-indol-3-yl)prop-2-en-1-ol is unique due to its specific propenol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-6,8,12-13H,7H2/b4-3+ |
InChI Key |
DOSHSCVJAICCNW-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.